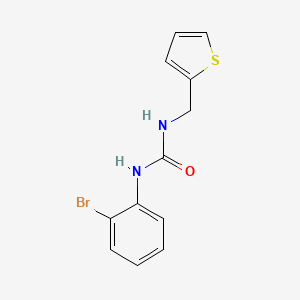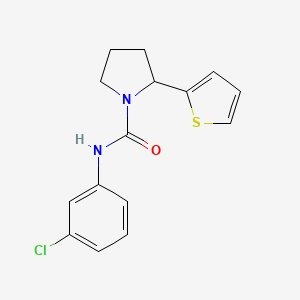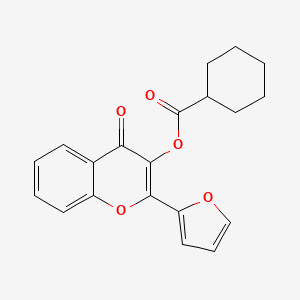![molecular formula C16H17NO2S B4549448 4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine](/img/structure/B4549448.png)
4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine
Descripción general
Descripción
4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]morpholine is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09799996 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-[(4-Methyl-5-Phenyl-2-Thienyl)Carbonyl]Morpholine derivatives are important intermediates in chemical synthesis, showing potential in various applications due to their unique chemical structures. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are related compounds, has been established through a rapid and green synthetic method. These derivatives have been found to inhibit tumor necrosis factor alpha and nitric oxide, highlighting their potential in medical and pharmaceutical research (Lei et al., 2017).
Applications in Sensing and Detection
The compound has also found applications in the development of chemosensors for selective identification of highly toxic ions. Novel chemosensors based on similar morpholine derivatives have been developed for the selective recognition of Pd2+ ions. These chemosensors exhibit fluorescence turn-off performances, indicating their potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
Antimicrobial Activity
Related morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have shown antimicrobial and modulating activity against a variety of standard and multi-resistant strains of bacteria and fungi. This suggests potential applications of this compound and its derivatives in developing new antimicrobial agents (Oliveira et al., 2015).
Bioactive Compound Development
The structural optimization of morpholine derivatives has led to the discovery of potent bioactive compounds. For example, a morpholine acetal human neurokinin-1 receptor antagonist has been developed, showing significant potential in treating various disorders related to the actions of Substance P. This highlights the therapeutic potential of morpholine derivatives in pharmaceutical research (Hale et al., 1998).
Corrosion Inhibition
Morpholine derivatives have also been investigated for their corrosion inhibition properties, particularly in the protection of carbon steel in natural seawater. This indicates the potential industrial applications of these compounds in materials science and engineering (Amar et al., 2008).
Propiedades
IUPAC Name |
(4-methyl-5-phenylthiophen-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-11-14(16(18)17-7-9-19-10-8-17)20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOSOJCPLCGPPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[(6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4549377.png)
![[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][2-METHYL-7-(TRIFLUOROMETHYL)-6,7-DIHYDROPYRAZOLO[1,5-A]PYRIMIDIN-4(5H)-YL]METHANONE](/img/structure/B4549378.png)

![methyl 2-({[(2'-nitro-4-biphenylyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4549396.png)
![2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4549398.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B4549410.png)

![N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4549431.png)


![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4549440.png)
![2-{4-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4549443.png)
![N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(2-FURYLMETHYL)AMINE](/img/structure/B4549455.png)
